molecular formula C15H16ClO3P B15293663 Dibenzyl (Chloromethyl)phosphonate

Dibenzyl (Chloromethyl)phosphonate

Cat. No.: B15293663
M. Wt: 310.71 g/mol
InChI Key: YFLPIZLPODNMOC-UHFFFAOYSA-N
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Description

Dibenzyl (Chloromethyl)phosphonate is a chemical compound with the molecular formula C15H16ClO4P. It is primarily used in organic synthesis and as a reagent in various chemical reactions. This compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzyl (Chloromethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with phosphorus trichloride, followed by the addition of chloromethyl methyl ether. This reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and reduce production costs. The reaction conditions are optimized to achieve maximum yield while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: Dibenzyl (Chloromethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .

Mechanism of Action

The mechanism by which Dibenzyl (Chloromethyl)phosphonate exerts its effects involves its ability to form stable intermediates and react with various nucleophiles. The chloromethyl group is highly reactive, allowing it to participate in a wide range of chemical transformations. The compound’s reactivity is influenced by the presence of the phosphonate group, which can stabilize transition states and intermediates during reactions .

Comparison with Similar Compounds

Uniqueness: Dibenzyl (Chloromethyl)phosphonate is unique due to its combination of a chloromethyl group and a phosphonate group. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs. Its stability and reactivity make it a versatile reagent in both research and industrial applications .

Properties

Molecular Formula

C15H16ClO3P

Molecular Weight

310.71 g/mol

IUPAC Name

[chloromethyl(phenylmethoxy)phosphoryl]oxymethylbenzene

InChI

InChI=1S/C15H16ClO3P/c16-13-20(17,18-11-14-7-3-1-4-8-14)19-12-15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

YFLPIZLPODNMOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(CCl)OCC2=CC=CC=C2

Origin of Product

United States

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